molecular formula C9H13N2O9P B105498 Uridine-5'-monophosphate CAS No. 58-97-9

Uridine-5'-monophosphate

Cat. No. B105498
CAS RN: 58-97-9
M. Wt: 324.18 g/mol
InChI Key: DJJCXFVJDGTHFX-XVFCMESISA-N
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Description

Uridine-5'-monophosphate (UMP) is a nucleotide that is a fundamental component of RNA. It plays a crucial role in the biosynthesis of pyrimidine nucleotides and is involved in various metabolic pathways within the cell. UMP is synthesized through a de novo pathway in mammalian cells, which involves the sequential action of orotate phosphoribosyltransferase and orotidine 5'-monophosphate (OMP) decarboxylase, as part of the multifunctional protein UMP synthase .

Synthesis Analysis

The synthesis of UMP can be achieved biocatalytically using microorganisms such as Corynebacterium ammoniagenes. This process involves cultivating the strain in a high salt mineral medium, followed by harvesting the cells to use as a catalyst in the UMP production reaction from orotic acid. Optimization of this process through statistical methods has led to a threefold increase in UMP yield .

Molecular Structure Analysis

The molecular structure of UMP has been studied through various complexes it forms with metal ions. For instance, an X-ray study of a cobalt(II) complex with UMP revealed that the cobalt atoms are coordinated to four phosphate groups and two water molecules, without binding to the pyrimidine base . This indicates that the phosphate moiety plays a significant role in the metal coordination of UMP.

Chemical Reactions Analysis

UMP can undergo various chemical reactions, including the formation of molecular complexes with polyamines such as spermidine or spermine. These complexes are formed through non-covalent interactions involving the phosphate groups of UMP and the protonated amine groups of the polyamines . Additionally, UMP can be chemically modified to produce derivatives such as uridine 5'-(beta-L-rhamnopyranosyl diphosphate), which plays a role in the enzymatic synthesis of flavonoids like rutin .

Physical and Chemical Properties Analysis

The physical and chemical properties of UMP are influenced by its interactions with other molecules. For example, the stability of UMP complexes with polyamines is affected by the length of the polyamine and the pH conditions, which determine the protonation state of the interacting species . The deficiency of UMP synthase, which is responsible for the synthesis of UMP, has been linked to embryonic mortality in cattle, demonstrating the biological significance of UMP's proper synthesis and function .

Scientific Research Applications

1. Role in Embryonic Development

A study on Holstein-Friesian cattle highlighted the role of UMP in embryonic development. The deficiency of UMP synthase, an enzyme involved in UMP synthesis, is inherited as an autosomal recessive trait in cattle. Heterozygotes exhibit half the normal enzyme activity, and homozygous deficiency can lead to embryonic mortality, suggesting UMP's critical role in early development stages (Shanks & Robinson, 1989).

2. Nutritional Analysis

UMP is a key component in various nutritional analyses. A liquid chromatographic method for analyzing nucleotides and nucleosides in milk and infant formulas, including UMP, has been developed. This method is crucial for understanding the nutritional content of these products (Gill & Indyk, 2007).

3. Separation Techniques

Research on the separation of UMP from the enzymatic degradation solution of RNA has been conducted, demonstrating the methods to extract and purify UMP efficiently. This is significant for various biochemical applications where UMP is required in pure form (Qing-bao, 2011).

4. Biosynthesis Studies

Studies have investigated the biosynthesis of UMP and related compounds in organisms like Tetrahymena pyriformis. These studies provide insights into the metabolic formation of UMP and its incorporation into polynucleotides, crucial for understanding RNA and DNA synthesis (Heinrikson & Goldwasser, 1964).

5. Catalytic Mechanisms in Enzymes

Research into the enzyme orotidine 5'-monophosphate decarboxylase, which converts orotidine 5'-monophosphate to UMP, sheds light on the catalytic mechanisms of enzymes involved in pyrimidine nucleotides biosynthesis. Understanding this process is vital for comprehending the broader aspects of nucleic acid metabolism (Wu et al., 2000).

6. UMP Synthesis and Phosphorylation

Research on the biosynthesis and phosphorylation of UMP has been carried out using recombinant enzymes like uridine-cytidine kinase. This is important for understanding the metabolic pathways that generate UMP and related nucleotides (Qian et al., 2014).

7. Fluorescence Studies

Studies on the intrinsic fluorescence of UMP derivatives have been conducted to understand their photophysical properties. This research is crucial for applications in chemical biology and biomolecular chemistry (Pesnot et al., 2013).

8. Cardioprotective Effects

Research has explored the potential cardioprotective effects of UMP, particularly in models of acute myocardial ischemia. These studies contribute to understanding the therapeutic potential of UMP in cardiovascular diseases (Bul’on et al., 2014).

9. Gene Localization Studies

Studies have also focused on localizing the UMP synthase gene in various animals, which is important for understanding genetic aspects of UMP metabolism and its implications in animal breeding and genetics (Iannuzzi et al., 1994).

Future Directions

The role of UMP in metabolic diseases, tumors, and neurodegenerative diseases is being explored . The potential of UMP metabolism as a therapeutic target in the treatment of metabolic disorders is also being investigated . Furthermore, the use of UMP in the enzymatic synthesis of modified nucleoside 5′-monophosphates is being studied .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DJJCXFVJDGTHFX-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O
Source PubChem
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Molecular Formula

C9H13N2O9P
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Related CAS

27416-86-0
Record name Poly(U)
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DSSTOX Substance ID

DTXSID20883211
Record name 5'-Uridylic acid
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Molecular Weight

324.18 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS], Solid
Record name 5'-Uridylic acid
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Record name Uridine 5'-monophosphate
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Product Name

Uridine Monophosphate

CAS RN

58-97-9
Record name 5′-UMP
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Record name 5'-Uridylic acid
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Record name Uridine 5'-(dihydrogen phosphate)
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Record name URIDINE MONOPHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,840
Citations
F Feng, F Yang, W Rong, X Wu, J Zhang, S Chen, C He… - Nature, 2012 - nature.com
… AvrAC is a uridylyl transferase that adds uridine 5′-monophosphate to and conceals conserved phosphorylation sites in the activation loop of BIK1 and RIPK, reducing their kinase …
Number of citations: 342 www.nature.com
M Cansev, CJ Watkins, EM van der Beek, RJ Wurtman - Brain research, 2005 - Elsevier
… We examined the biochemical pathways whereby oral uridine-5′-monophosphate (UMP) increases membrane phosphatide synthesis in brains of gerbils. We previously showed that …
Number of citations: 100 www.sciencedirect.com
IB Krylova, EV Kachaeva, OM Rodionova… - Experimental …, 2006 - Elsevier
… In experimental animals, UDP precursors uridine and uridine-5′-monophosphate (UMP) (both 30mg/kg, administered intravenously 5min before coronary occlusion) decreased the …
Number of citations: 80 www.sciencedirect.com
L Wang, AM Pooler, MA Albrecht… - Journal of Molecular …, 2005 - Springer
… The present study assessed the effect of dietary supplementation with uridine-5’-monophosphate disodium (UMP-2Na+, an additive in infant milk formulas) on striatal dopamine (DA) …
Number of citations: 87 link.springer.com
D Keppler, K Gawehn, K Decker - Methods of enzymatic analysis, 1974 - Elsevier
Publisher Summary This chapter discusses the enzymatic spectrophotometric assay to determine uridine-5-triphosphate (UTP), uridine-5-diphosphate (UDP), and uridine-5-…
Number of citations: 24 www.sciencedirect.com
L Lomozik, R Jastrzab - Journal of inorganic biochemistry, 2003 - Elsevier
… in the uridine (Urd) or uridine 5′-monophosphate (UMP) plus spermidine or spermine … of the Cu(II) complexes with uridine and uridine 5′-monophosphate in ternary systems with …
Number of citations: 38 www.sciencedirect.com
A Molloy, LR Finch - FEBS letters, 1969 - core.ac.uk
Uracil is readily incorporated into pyrimidine nucleotides and nucleic acids by many bacteria apparently via its reaction with 5-phosphoribosyl-l-pyrophosphate (PRPP) to give UMP [l-3]. …
Number of citations: 47 core.ac.uk
VV Bul'On, IB Krylova, EN Selina… - Bulletin of experimental …, 2014 - Springer
… effects of uridine and uridine-5’-monophosphate. The drugs decreased … Uridine and uridine-5’-monophosphate significantly … Uridine -5’-monophosphate demonstrated most …
Number of citations: 12 link.springer.com
MM Brister, CE Crespo-Hernández - The journal of physical …, 2019 - ACS Publications
… involved in these reactions is essential; however, investigations aimed at understanding the electronic-energy relaxation pathways of the RNA nucleotide uridine 5′-monophosphate (…
Number of citations: 43 pubs.acs.org
WY Tsang, BMK Wood, FM Wong, W Wu… - Journal of the …, 2012 - ACS Publications
… 5′-monophosphate (OMP) to give uridine 5′-monophosphate (UMP), a critical step in the de … In mammals, OMPDC is found as part of the bifunctional uridine 5′-monophosphate …
Number of citations: 39 pubs.acs.org

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